molecular formula C5H7ClO B1598962 2-Ethylacryloyl chloride CAS No. 4390-96-9

2-Ethylacryloyl chloride

Cat. No. B1598962
CAS RN: 4390-96-9
M. Wt: 118.56 g/mol
InChI Key: IIYDTSAAECYHAE-UHFFFAOYSA-N
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Description

2-Ethylacryloyl chloride, also known as α-Ethylacrylic acid chloride or 2-Methylenebutanoyl chloride, is a chemical compound with the formula C5H7ClO . It is used as a building block for organic synthesis .


Synthesis Analysis

The synthesis of 2-Ethylacryloyl chloride is typically achieved by reacting acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine . This reaction results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .


Molecular Structure Analysis

The molecular structure of 2-Ethylacryloyl chloride is represented by the linear formula C2H5C(=CH2)COCl . It has a molecular weight of 118.56 .


Chemical Reactions Analysis

As an acid chloride, 2-Ethylacryloyl chloride is highly reactive. It is commonly used in organic synthesis, where it reacts with alcohols to form esters .


Physical And Chemical Properties Analysis

2-Ethylacryloyl chloride is a liquid at room temperature with a density of 1.116 g/mL at 25 °C . It has a boiling point of 118-126 °C and a refractive index of 1.444 .

Scientific Research Applications

Synthesis of Acrylate Monomers

2-Ethylacryloyl chloride is utilized in the synthesis of acrylate monomers, which are pivotal in producing polymers with a wide range of applications. The compound reacts with alcohols in the presence of a base to form acrylate esters . These esters are then polymerized to create materials with desirable properties such as transparency, durability, and flexibility, which are used in making plastics, paints, and adhesives.

Coatings Manufacturing

This compound is instrumental in manufacturing various types of coatings. It is used to produce repellency, lubrication, particle modification, adhesion promotion, and fluorescent coatings . These specialized coatings have applications ranging from industrial machinery to consumer goods, providing protection and enhanced functionality.

Adhesives Production

In the realm of adhesives, 2-Ethylacryloyl chloride serves as a building block for creating strong bonding agents. It is involved in synthesizing polymers that form the basis of adhesives used in various industries, including construction, automotive, and consumer products .

Water Treatment

2-Ethylacryloyl chloride’s role in polymer synthesis suggests its indirect use in water treatment processes. Polymers derived from this compound could be used in the clarification and purification of water, aiding in the removal of contaminants and improving water quality for various uses .

Dye Synthesis

The compound is involved in the synthesis of dyes and pigments. Its reactivity with other chemicals can lead to the formation of complex molecules that exhibit specific colors and are used to dye textiles, plastics, and other materials .

Biomedical Research

In biomedical research, 2-Ethylacryloyl chloride is used to create polymers for drug delivery systems, tissue engineering, and self-healing hydrogels . These applications are critical in developing new medical treatments and devices that improve patient care and health outcomes.

Diverse Polymer Applications

Finally, the versatility of 2-Ethylacryloyl chloride in polymer chemistry cannot be overstated. It is a key ingredient in creating a variety of polymers with applications in electronics, textiles, and consumer goods, demonstrating its broad impact on material science and engineering .

Mechanism of Action

2-Ethylacryloyl chloride, also known as 2-methylidenebutanoyl Chloride, is a chemical compound with the linear formula C2H5C(=CH2)COCl . Here is a detailed analysis of its mechanism of action:

Target of Action

As an acid chloride, it is generally used as a building block for organic synthesis .

Result of Action

Its primary use is in the synthesis of other organic compounds .

Action Environment

The action, efficacy, and stability of 2-Ethylacryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other reactive species. It is typically stored at -20°C to maintain its stability .

Safety and Hazards

2-Ethylacryloyl chloride is classified as a flammable liquid (Category 2), acute toxic inhalation (Category 3), and skin corrosive (Category 1B) . It is dangerous and can cause severe skin burns and eye damage . It is also toxic if inhaled .

properties

IUPAC Name

2-methylidenebutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYDTSAAECYHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401033
Record name 2-Ethylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylacryloyl chloride

CAS RN

4390-96-9
Record name 2-Ethylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylacryloyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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